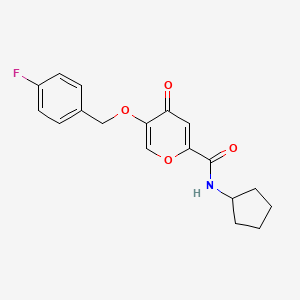

N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

CAS No.: 1021093-61-7

Cat. No.: VC5276173

Molecular Formula: C18H18FNO4

Molecular Weight: 331.343

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021093-61-7 |

|---|---|

| Molecular Formula | C18H18FNO4 |

| Molecular Weight | 331.343 |

| IUPAC Name | N-cyclopentyl-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide |

| Standard InChI | InChI=1S/C18H18FNO4/c19-13-7-5-12(6-8-13)10-23-17-11-24-16(9-15(17)21)18(22)20-14-3-1-2-4-14/h5-9,11,14H,1-4,10H2,(H,20,22) |

| Standard InChI Key | ONINRBKBYRDSHU-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |

Introduction

N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyranone derivatives. This compound is characterized by its unique structural features, which include a cyclopentyl group, a fluorobenzyl ether linkage, and a pyran-2-carboxamide core. These structural components contribute to its potential biological activities and applications in scientific research, particularly in chemistry, biology, and medicine.

Synthesis and Chemical Reactions

The synthesis of N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves several key steps, including the optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are commonly used to characterize the synthesized compound.

Synthesis Steps

-

Starting Materials: The synthesis begins with appropriate starting materials, which may include cyclopentylamine and a precursor to the pyranone ring.

-

Condensation Reaction: A condensation reaction is often used to form the amide bond.

-

Etherification: The fluorobenzyl ether linkage is introduced through an etherification reaction.

Chemical Reactions Table

| Reaction Type | Description |

|---|---|

| Condensation | Formation of the amide bond |

| Etherification | Introduction of the fluorobenzyl ether linkage |

| Hydrolysis | Potential reaction under acidic or basic conditions |

| Electrophilic Aromatic Substitution | Possible reaction facilitated by specific catalysts |

Biological Activities and Potential Applications

N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is of interest due to its potential therapeutic applications. Compounds with similar structures have been explored as inhibitors of certain enzymes or receptors involved in disease processes, which could lead to therapeutic effects against conditions like cancer or viral infections.

Potential Applications Table

| Application | Description |

|---|---|

| Drug Development | Potential use in treating cancer and infectious diseases |

| Pharmacological Studies | Interaction with biological targets for therapeutic effects |

| Medicinal Chemistry | Exploration of its biological activities for therapeutic applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume